1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one
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Overview
Description
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one is a synthetic compound known for its potential pharmacological applications. Its complex structure includes a triazolopyrimidine core, piperazine ring, and phenoxyethanone moiety, making it a subject of interest in medicinal chemistry for its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one typically involves multi-step reactions starting from readily available precursors:
Step 1: Formation of the triazolopyrimidine core via cyclization of a suitable precursor.
Step 2: Introduction of the piperazine ring through nucleophilic substitution reactions.
Step 3: Coupling of the methoxyphenyl group and phenoxyethanone moiety under controlled conditions such as the use of catalysts or specific solvents to yield the final compound.
Industrial Production Methods
On an industrial scale, these steps are optimized for higher yield and purity. Industrial methods may involve:
Catalytic processes: to facilitate reactions and improve efficiency.
Continuous flow chemistry: to allow large-scale production with better control over reaction conditions.
Advanced purification techniques: such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce functional groups in the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation reactions: often use strong oxidizers and acidic or basic media.
Reduction reactions: typically require mild conditions and reducing agents.
Substitution reactions: might involve reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Can yield oxidized derivatives with modified functional groups.
Reduction: Produces reduced analogs with altered activity profiles.
Substitution: Results in substituted derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
Structural studies: The compound is used in understanding the relationships between structure and activity.
Synthetic chemistry: Its complex structure makes it a model for studying synthetic routes and reaction mechanisms.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic uses due to its biological activity.
Target identification: Used in studies to identify molecular targets and pathways affected by the compound.
Industry
Pharmaceutical development: A candidate for drug discovery programs.
Biochemical assays: Applied in various assays to study its biochemical properties.
Mechanism of Action
The mechanism of action for 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one involves interaction with specific molecular targets, likely affecting signaling pathways and cellular processes. Its effects may be mediated through binding to receptors or enzymes, modulating their activity and leading to downstream effects that account for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one
Uniqueness
This compound stands out due to:
Unique functional groups: The methoxyphenyl group and triazolopyrimidine core impart specific properties.
Versatility in reactions: The compound's ability to undergo various chemical transformations makes it a versatile tool in research.
Its diverse potential in pharmacology, biology, and industrial chemistry highlights its significance.
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-19-9-5-6-17(14-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)15-33-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTINHBLSYSNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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